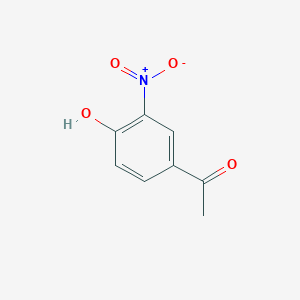

4'-Hydroxy-3'-nitroacetophenone

Overview

Description

4'-Hydroxy-3'-nitroacetophenone (CAS 6322-56-1) is an aromatic ketone with a molecular formula of C₈H₇NO₄ and a molecular weight of 181.14 g/mol . Its structure features a hydroxyl (-OH) group at the para position and a nitro (-NO₂) group at the meta position on the acetophenone backbone. This compound is widely used in dye synthesis due to its electron-withdrawing nitro group, which enhances chromophore formation, and the hydroxyl group, which facilitates coupling reactions . It is commercially available from multiple suppliers (e.g., ABCR, TCI, Ambeed) with purity levels typically exceeding 95% .

Preparation Methods

Traditional Nitration Methods

Sulfuric Acid-Mediated Nitration

The direct nitration of 4-hydroxyacetophenone in concentrated sulfuric acid represents a classical approach. In this method, 4-hydroxyacetophenone is dissolved in sulfuric acid, cooled to 0°C, and treated with potassium nitrate (KNO₃) to generate the nitronium ion in situ. The reaction proceeds via electrophilic aromatic substitution, with the hydroxyl group activating the ring and the acetyl group directing nitration to the meta position .

-

Dissolve 2.72 g (20 mmol) of 4-hydroxyacetophenone in 30 mL of concentrated H₂SO₄.

-

Cool the mixture to 0°C using an ice-NaCl bath.

-

Add 2.16 g (21.4 mmol) of KNO₃ in small portions to maintain temperature control.

-

Stir for 1 hour post-addition, then pour the mixture onto crushed ice.

-

Collect the precipitate by filtration and purify via recrystallization.

Outcomes :

-

Yield : 88% (3.2 g).

Challenges :

-

Excessive exothermicity risks side reactions, necessitating rigorous temperature control.

-

Sulfuric acid waste requires neutralization, increasing environmental burden .

Copper-Catalyzed Nitration with Ammonium Nitrate

Reaction Conditions and Mechanism

A patent-derived method utilizes p-hydroxyacetophenone, ammonium nitrate (NH₄NO₃), and a copper salt catalyst (e.g., Cu(OH)₂ or Cu(OAc)₂) in an acetic acid aqueous solution . The copper catalyst enhances nitration efficiency by stabilizing reactive intermediates or facilitating electron transfer.

-

Combine p-hydroxyacetophenone (1.0 g, 7.4 mmol), 80% acetic acid (15 mL), Cu(OAc)₂·H₂O (0.074 g, 0.37 mmol), and NH₄NO₃ (0.65 g, 8.1 mmol) in a three-necked flask.

-

Heat to 100°C for 24 hours under stirring.

-

Cool, adjust the mother liquor to pH 7–8 with NaOH, and filter to recover copper hydroxide.

-

Extract the product with ethyl acetate, dry over MgSO₄, and concentrate.

Outcomes :

Advantages :

-

Regioselectivity : The copper catalyst directs nitration to the meta position, avoiding ortho byproducts.

-

Sustainability : Reduced waste through catalyst recycling and aqueous workup .

In Situ Generation of Nitrating Agents

A variation involves generating NH₄NO₃ in situ by adding ammonia and nitric acid sequentially . This minimizes handling of solid NH₄NO₃, which is hygroscopic and challenging to dispense accurately.

-

Add p-hydroxyacetophenone (1.0 g), Cu(OAc)₂·H₂O (0.074 g), and 80% acetic acid (15 mL) to a flask.

-

Introduce 27% NH₃ (1.0 g) and 65% HNO₃ (0.8 g) dropwise at room temperature.

-

Proceed with heating and workup as above.

Comparative Analysis of Methods

Table 1: Method Comparison

Key Observations :

-

The copper-catalyzed method offers superior yields and regiocontrol but requires longer reaction times.

-

Traditional nitration is faster but less atom-economical and environmentally taxing .

Recent Advances and Catalytic Approaches

Emergent strategies focus on replacing corrosive acids with ionic liquids or solid acid catalysts. For example, zeolite-supported nitration systems could enhance selectivity while minimizing waste. However, these methods remain experimental for hydroxyl-bearing substrates.

Future Directions :

-

Biocatalytic Nitration : Enzymatic systems for regioselective nitration are under exploration but face scalability challenges.

-

Flow Chemistry : Continuous-flow reactors may improve temperature control and safety in large-scale syntheses.

Chemical Reactions Analysis

Types of Reactions: 4’-Hydroxy-3’-nitroacetophenone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives

Common Reagents and Conditions:

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Various nucleophiles, depending on the desired substitution product

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Major Products Formed:

Reduction: 4’-Hydroxy-3’-aminoacetophenone

Substitution: Various substituted acetophenones

Oxidation: Quinones and other oxidized derivatives

Scientific Research Applications

Pharmaceutical Development

Overview

4'-Hydroxy-3'-nitroacetophenone serves as an important intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs. Its structural properties allow it to participate in reactions that yield compounds with therapeutic effects.

Case Study

Research has shown that derivatives of this compound can be synthesized to enhance drug efficacy. For example, studies have explored the reduction of this compound to produce 4'-hydroxy-3'-aminoacetophenone, which exhibits improved anti-inflammatory activity compared to its precursor .

Dyes and Pigments

Overview

In the textile industry, this compound is utilized in the production of azo dyes. These dyes are valued for their vibrant colors and stability, making them suitable for fabric coloring.

Data Table: Azo Dyes Derived from this compound

| Dye Name | Color | Stability |

|---|---|---|

| 4-Hydroxy-3-nitrophenyl azo | Bright Yellow | High |

| Azo dye from nitroaniline | Red | Moderate |

Analytical Chemistry

Overview

This compound is employed as a reagent in various analytical methods, aiding in the detection and quantification of metal ions. It is particularly useful in environmental monitoring due to its ability to form complexes with metals.

Application Example

In studies focused on environmental analysis, this compound has been used to detect heavy metals like lead and cadmium in water samples through colorimetric methods .

Biochemical Research

Overview

In biochemical studies, this compound is utilized for enzyme inhibition research. It helps elucidate metabolic pathways and contributes to the development of potential therapeutic agents.

Case Study

A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in cancer metabolism, suggesting potential applications in cancer therapy .

Material Science

Overview

The properties of this compound make it suitable for use in polymer science. It can enhance the durability and resistance of materials against environmental factors.

Research Findings

Investigations into its incorporation into polymer matrices have shown that it improves UV stability and mechanical properties, making it a valuable additive in coatings and plastics .

Mechanism of Action

The mechanism of action of 4’-Hydroxy-3’-nitroacetophenone depends on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The hydroxyl group can act as a nucleophile in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table summarizes key structural analogues and their distinguishing features:

Hydroxyl vs. Methoxy Groups

- This compound vs. 4’-Methoxy-3’-nitroacetophenone: The hydroxyl group enables hydrogen bonding and participation in coupling reactions (e.g., azo dye synthesis). In contrast, the methoxy group in the latter enhances lipophilicity, making it more suitable for organometallic reactions . Methoxy derivatives are less acidic (pKa ~10 vs. ~8 for hydroxyl), affecting solubility in polar solvents .

Nitro Group Positioning

- This compound vs. 2′-Hydroxy-3′-nitroacetophenone (CAS 28177-69-7): The ortho hydroxy-nitro configuration in the latter induces steric hindrance, reducing reactivity in electrophilic substitutions.

Halogen Substitution

- 4′-Fluoro-3′-nitroacetophenone and 5'-Bromo-2'-hydroxy-3'-nitroacetophenone: Fluorine’s electronegativity increases electron-deficient aromatic rings, favoring nucleophilic aromatic substitution. Bromine adds steric bulk, limiting ring reactivity but enabling Suzuki-Miyaura cross-couplings .

Commercial Availability and Pricing

- This compound is priced at €112.50/50g (ABCR) and $54.0/100g (Ambeed), reflecting its industrial demand .

- 4′-Fluoro-3′-nitroacetophenone is more expensive ($171.0/500g) due to specialized fluorine chemistry requirements .

Biological Activity

4'-Hydroxy-3'-nitroacetophenone, a nitro-substituted phenolic compound, has garnered attention in various fields of biological research due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the nitration of acetophenone derivatives. Various methods have been explored to optimize yield and purity, including green synthesis techniques that are environmentally friendly. For instance, a recent study highlighted a method using aqueous media to produce nitroacetophenones with reduced environmental impact .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In one study, the compound was tested against various bacterial strains, demonstrating effective inhibition of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing promising antibacterial activity comparable to standard antibiotics .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro assays demonstrated that the compound induces apoptosis in cancer cells, with IC50 values indicating effective cytotoxicity. For example, studies reported IC50 values below 10 µM in breast cancer cell lines, suggesting its potential as an anticancer agent .

Table 2: Cytotoxic Activity in Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 6.5 |

| A549 (Lung) | 8.0 |

| HeLa (Cervical) | 7.2 |

The mechanism by which this compound exerts its biological effects is multifaceted. It has been shown to inhibit key enzymes involved in cell proliferation and survival pathways. For instance, the compound acts as an inhibitor of topoisomerase II, an enzyme crucial for DNA replication and transcription . Additionally, it modulates reactive oxygen species (ROS) levels, contributing to its pro-apoptotic effects.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Anticancer Activity : A study investigated the effects of this compound on MCF-7 breast cancer cells, revealing that it induces cell cycle arrest at the G2/M phase and triggers apoptosis through mitochondrial pathways .

- Antimicrobial Efficacy : Another research effort focused on its application as a natural preservative in food products, demonstrating its effectiveness against foodborne pathogens while maintaining food quality .

Q & A

Basic Research Questions

Q. Q1. What are the established synthetic routes for 4'-Hydroxy-3'-nitroacetophenone, and how can reaction conditions be optimized?

A1. Synthesis typically involves nitration or functional group interconversion. For example:

- Stepwise nitration : Start with 4'-hydroxyacetophenone, followed by regioselective nitration at the 3'-position using a HNO₃/H₂SO₄ mixture under controlled temperatures (0–5°C) to minimize over-nitration .

- Purification : Recrystallization from ethanol/water mixtures improves yield (mp 99–101°C, similar to chloro-nitro analogues) .

- Optimization : Monitor pH (ideally 4–6) to avoid side reactions, as seen in related acetophenone syntheses .

Q. Q2. How is the purity and structural identity of this compound validated in laboratory settings?

A2.

- Chromatography : Use GC with a thermal conductivity detector (column: 10% phase G1 on support S1A; temp: 170–220°C) to confirm ≥97% purity .

- Spectroscopy : Compare NMR shifts (e.g., aromatic protons at δ 7.5–8.5 ppm) with structurally related compounds like 4′-chloro-3′-nitroacetophenone .

- Melting point consistency : Deviations >2°C from literature values (e.g., 99–101°C) suggest impurities .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in spectroscopic data (e.g., NMR) caused by isomeric by-products?

A3.

- Derivatization : Convert intermediates to stable derivatives (e.g., N-oxides) for clearer NMR splitting patterns .

- 2D NMR : Use HSQC or HMBC to assign ambiguous proton-carbon correlations, distinguishing between ortho/para nitro placement .

- Reference standards : Cross-validate with certified materials like 4′-hydroxy-3′-iodoacetophenone (δ 8.1 ppm for iodinated aryl protons) .

Q. Q4. What strategies mitigate by-product formation during the nitration of 4'-hydroxyacetophenone?

A4.

- Temperature control : Maintain ≤5°C to suppress dinitration .

- Solvent selection : Use acetic acid as a solvent to stabilize the nitronium ion and enhance regioselectivity .

- Catalyst screening : Test FeCl₃ or zeolites to direct nitration to the 3′-position, reducing 2′-nitro isomers .

Q. Q5. How does this compound interact in solid-liquid phase equilibria, and what implications does this have for crystallization?

A5.

- Thermodynamic data : Refer to NIST-subscribed databases for ΔfusH (enthalpy of fusion) and solubility parameters in binary mixtures (e.g., ethanol/water) .

- Crystallization kinetics : Slow cooling (0.1°C/min) in ethanol yields larger crystals, reducing occluded solvents .

Q. Safety and Handling

Q. Q6. What are the critical safety protocols for handling this compound in laboratory settings?

A6.

- PPE : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation .

- Storage : Keep in amber glass at 2–8°C to prevent photodegradation and nitro group instability .

- Disposal : Neutralize waste with 10% NaOH before incineration, adhering to EPA guidelines .

Q. Advanced Applications

Q. Q7. How is this compound utilized in drug discovery, particularly as a pharmacophore precursor?

A7.

- Antifungal activity : Derivatives like 2',6'-dihydroxy-4'-methoxyacetophenone show MIC values <10 µg/mL against Candida spp. .

- Structural modification : Introduce substituents (e.g., trifluoromethyl) via Suzuki coupling to enhance bioavailability .

Q. Q8. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

A8.

- DFT calculations : Model charge distribution (Mulliken charges) to identify electrophilic centers (C-3′: +0.25 e) .

- Database tools : Leverage PubChem’s PISTACHIO and REAXYS to simulate reaction pathways .

Properties

IUPAC Name |

1-(4-hydroxy-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-5(10)6-2-3-8(11)7(4-6)9(12)13/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNKVWGVSHRIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212586 | |

| Record name | 4-Hydroxy-3-Nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6322-56-1 | |

| Record name | 4-Hydroxy-3-nitroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6322-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-Nitroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6322-56-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3-Nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.